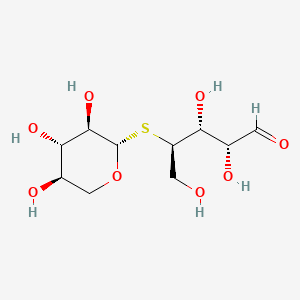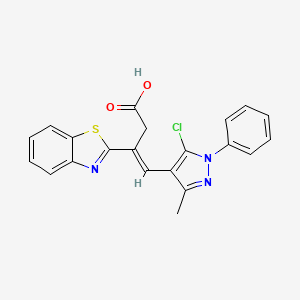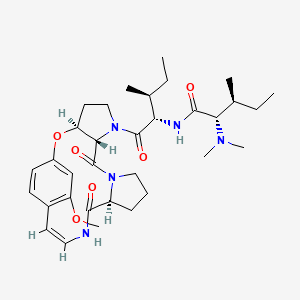
Zizyphine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zizyphine A is a cyclic peptide.
Scientific Research Applications
Ethnopharmacological and Phytochemical Properties
Zizyphus oxyphylla (ZO) is renowned for its diverse biological nature and is used traditionally to treat various ailments like diabetes, jaundice, and liver diseases. The plant's phytochemical analysis reveals a rich composition of alkaloids, flavonoids, phenolic compounds, and tannins. Its pharmacological activities, confirmed through in-vivo and in-vitro studies, include antinociceptive, anti-inflammatory, antipyretic, antioxidant, antibacterial, and enzyme inhibitory effects. The cyclopeptide alkaloids are of particular interest due to their antioxidant, antidiabetic, anti-glycation, and advanced glycation end products inhibitory properties. These findings support the traditional uses of ZO in treating the aforementioned diseases and suggest further exploration of its anticancer effects and safety profile for human use (Ahmad, Ahmad, & Naqvi, 2017).
Traditional Uses and Pharmacological Activities
Ziziphi Spinosae Semen (ZS), the seeds of Ziziphus jujuba, has a long history in traditional Chinese medicine. Its pharmacological activities are wide-ranging, including sedative and hypnotic effects, memory enhancement, anti-inflammation, antioxidation, blood pressure and lipid lowering, antiaging, and antitumor effects. The plant contains over 150 compounds, including terpenoids, alkaloids, flavonoids, fatty acids, volatile oils, and polysaccharides. While many traditional uses of ZS are well-established, further studies are needed to elucidate the structure-function relationships and explore new clinical applications (He et al., 2020).
Comprehensive Review on Ethnopharmacological, Phytochemical, and Pharmacological Properties
The genus Ziziphus contains species extensively used by local people and medicinal practitioners for treating various diseases. Phytochemical investigations have identified about 431 chemical constituents, with cyclopeptide alkaloids and flavonoids being predominant. The crude extracts and isolated compounds from these species exhibit a broad spectrum of pharmacologic effects including antimicrobial, antitumor, antidiabetic, antidiarrhoeal, anti-inflammatory, antipyretic, antioxidant, and hepatoprotective activities. Despite their diverse bioactivities, further meticulous studies on pharmaceutical standardisation and the mode of action of the active constituents are needed (El Maaiden et al., 2020).
Prospects for Ziziphus Species
Ziziphus species are of significant importance in different fields of pharmaceutical, chemical, medicinal, traditional, and folk medicines. These plants are rich in secondary metabolites and exhibit a wide range of biological activities. They offer effective alternatives for the treatment of various diseases and can be considered as potential options to chemical drugs which may have unpleasant side effects. There is a pressing need for comprehensive reviews on the compositions of secondary metabolites, extracts, and volatiles of Ziziphus species to further explore their therapeutic potential (Mohammadhosseini, 2017).
Properties
CAS No. |
51059-42-8 |
|---|---|
Molecular Formula |
C33H49N5O6 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
(2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C33H49N5O6/c1-8-20(3)27(35-31(40)28(36(5)6)21(4)9-2)32(41)38-18-15-25-29(38)33(42)37-17-10-11-24(37)30(39)34-16-14-22-12-13-23(44-25)19-26(22)43-7/h12-14,16,19-21,24-25,27-29H,8-11,15,17-18H2,1-7H3,(H,34,39)(H,35,40)/b16-14-/t20-,21-,24-,25-,27-,28-,29-/m0/s1 |
InChI Key |
NXCUAFMNFVTKHA-YEEQOOFQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CC[C@H]2[C@H]1C(=O)N3CCC[C@H]3C(=O)N/C=C\C4=C(C=C(O2)C=C4)OC)NC(=O)[C@H]([C@@H](C)CC)N(C)C |
SMILES |
CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)OC)NC(=O)C(C(C)CC)N(C)C |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)OC)NC(=O)C(C(C)CC)N(C)C |
Synonyms |
zizyphine A zizyphine-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
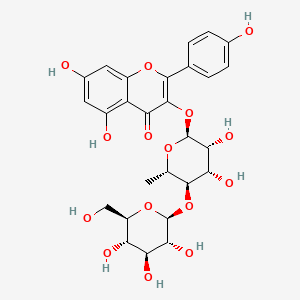

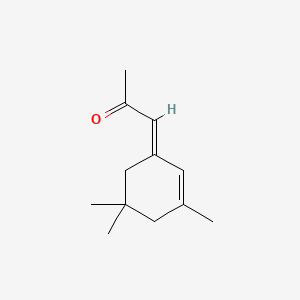
![15-Hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234570.png)





